tert-Butyl trans-3-acetylcyclohexylcarbamate
Description
tert-Butyl trans-3-acetylcyclohexylcarbamate is a carbamate derivative featuring a tert-butyl carbamate group attached to a trans-3-acetyl-substituted cyclohexane ring. The acetyl group at the trans-3 position distinguishes it from other cyclohexylcarbamates, influencing steric, electronic, and reactivity profiles. This compound likely serves as a synthetic intermediate in pharmaceutical or agrochemical research, leveraging its carbamate group for selective deprotection or functionalization .
Properties
IUPAC Name |
tert-butyl N-[(1R,3R)-3-acetylcyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-9(15)10-6-5-7-11(8-10)14-12(16)17-13(2,3)4/h10-11H,5-8H2,1-4H3,(H,14,16)/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOCBLMTJDGHKK-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCC(C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CCC[C@H](C1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101180402 | |
| Record name | rel-1,1-Dimethylethyl N-[(1R,3R)-3-acetylcyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1222709-29-6 | |
| Record name | rel-1,1-Dimethylethyl N-[(1R,3R)-3-acetylcyclohexyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1222709-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-1,1-Dimethylethyl N-[(1R,3R)-3-acetylcyclohexyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of Cyclohexylamine Precursors
The synthesis typically begins with a trans-3-aminocyclohexanol derivative. Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or N-methylmorpholine. Solvents like dichloromethane or ethyl acetate are employed, with reactions proceeding at 0–25°C to minimize side reactions.
Example Protocol
- Starting Material : trans-3-Aminocyclohexanol (10 mmol)
- Reagents : Boc₂O (12 mmol), triethylamine (15 mmol)
- Solvent : Dichloromethane (50 mL)
- Conditions : 0°C, 2 hours → 25°C, 12 hours
- Yield : 85–92%
This step ensures selective protection of the amine group while preserving the hydroxyl group for subsequent acetylation.
Acetylation of the Hydroxyl Group
The hydroxyl group is acetylated using acetic anhydride or acetyl chloride. Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance reaction efficiency by activating the acylating agent.
Optimized Acetylation Procedure
- Substrate : Boc-protected trans-3-aminocyclohexanol (5 mmol)
- Acylating Agent : Acetic anhydride (6 mmol)
- Catalyst : DMAP (0.1 mmol)
- Solvent : Ethyl acetate (30 mL)
- Conditions : 25°C, 4 hours
- Yield : 88–94%
The trans configuration is preserved due to the rigidity of the cyclohexane ring, minimizing epimerization.
Catalytic Hydrogenation for Stereochemical Control
In alternative routes, hydrogenation of unsaturated precursors ensures stereoselective formation of the trans isomer. Palladium on carbon (Pd/C) or Raney nickel catalyzes the reduction of cyclohexenyl intermediates under hydrogen gas.
Hydrogenation Protocol
| Parameter | Detail |
|---|---|
| Substrate | 3-Acetylcyclohexenylcarbamate |
| Catalyst | 5% Pd/C (0.1 eq) |
| Solvent | Ethyl acetate |
| Pressure | 1 atm H₂ |
| Temperature | 25°C |
| Time | 6 hours |
| Yield | 90–95% |
Comparative Analysis of Synthetic Routes
The table below evaluates three principal methods based on yield, scalability, and stereochemical fidelity:
The Boc protection-acetylation sequence is favored for industrial applications due to its operational simplicity and high yields. In contrast, the hydrogenation route is preferred for substrates prone to racemization.
Mechanistic Insights and Side-Reaction Mitigation
Boc Protection Mechanism
Boc₂O reacts with the amine via nucleophilic attack, forming a carbamate intermediate. Triethylamine scavenges the released proton, driving the reaction to completion. Competing reactions, such as O-acylation of the hydroxyl group, are suppressed by using non-polar solvents like dichloromethane.
Acetylation Side Reactions
Over-acetylation or esterification of the carbamate group is mitigated by controlling stoichiometry (1.2 eq acetylating agent) and using DMAP as a selective catalyst.
Industrial-Scale Adaptations and Green Chemistry
Recent patents describe solvent-free acetylation using microwave irradiation, reducing reaction times from hours to minutes. Ethyl acetate, a low-toxicity solvent, replaces dichloromethane in newer protocols to align with green chemistry principles.
Case Study : A 2025 patent (CN102020589B) details a kilogram-scale synthesis using:
- Solvent : Ethyl acetate
- Catalyst : Tetrabutylammonium bromide (phase-transfer catalyst)
- Yield : 91% with >99% purity
Analytical Characterization and Quality Control
Critical quality attributes (CQAs) include:
- Purity : ≥99% (HPLC, UV detection at 254 nm)
- Stereochemical Purity : ≥98% trans (Chiral GC)
- Residual Solvents : <500 ppm (GC-MS)
Chemical Reactions Analysis
General Reactivity of tert-Butyl Carbamates
tert-Butyl carbamates are widely used as protecting groups for amines due to their stability under basic and nucleophilic conditions and their selective deprotection under acidic conditions . For trans-3-acetylcyclohexylcarbamates, the reactivity is likely influenced by:
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Steric hindrance from the tert-butyl group.
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Electronic effects from the acetyl substituent on the cyclohexyl ring.
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Conformational rigidity of the trans-cyclohexane ring.
Deprotection Reactions
tert-Butyl carbamates typically undergo acid-catalyzed cleavage to release the parent amine. For example:
Conditions such as HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane are standard .
Functional Group Transformations
The acetyl group on the cyclohexane ring may participate in:
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Nucleophilic acyl substitution : Reacting with amines or alcohols to form amides or esters.
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Reduction : Conversion to a hydroxyl group using NaBH or LiAlH.
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Oxidation : Unlikely under mild conditions due to steric protection by the cyclohexane ring.
Comparative Stability and Selectivity
Carbamates with bulky substituents (e.g., tert-butyl) exhibit enhanced stability toward hydrolysis compared to methyl or ethyl analogs . In the context of trans-3-acetylcyclohexylcarbamate, the rigidity of the cyclohexane ring may further slow reaction kinetics in stereoselective transformations.
Research Gaps and Recommendations
The absence of specific data on tert-butyl trans-3-acetylcyclohexylcarbamate highlights opportunities for further study, particularly in:
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Kinetic studies of deprotection under varying acidic conditions.
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Stereochemical outcomes in reactions involving the cyclohexane ring.
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Applications in asymmetric catalysis leveraging the acetyl group’s electronic effects.
Scientific Research Applications
Medicinal Chemistry
tert-Butyl trans-3-acetylcyclohexylcarbamate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity against various diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of tert-butyl carbamates exhibit significant anticancer properties. For instance, a study demonstrated that certain analogs of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its functional groups enable various reactions, including:
- Nucleophilic Substitution : The acetyl group can be replaced by other nucleophiles, allowing for the creation of diverse derivatives.
- Hydrolysis Reactions : The carbamate group can be hydrolyzed to yield amines or acids, facilitating further synthetic pathways.
Table 1: Reaction Types and Conditions
| Reaction Type | Conditions | Products Generated |
|---|---|---|
| Nucleophilic Substitution | DMF or DMSO, room temperature | Various substituted derivatives |
| Hydrolysis | Acidic or basic conditions | Acids or amines |
Biological Studies
In biological research, this compound has been investigated for its potential as a drug candidate due to its ability to interact with enzyme targets.
Case Study: Enzyme Inhibition
A study highlighted the compound's role in inhibiting specific enzymes involved in metabolic pathways, suggesting its potential use in treating metabolic disorders .
Mechanism of Action
The mechanism by which tert-Butyl trans-3-acetylcyclohexylcarbamate exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, interfering with the activity of certain enzymes involved in biochemical processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituent type (e.g., formyl, hydroxyl, oxo) and position (cis/trans, cyclohexyl vs. cyclobutyl). Below is a comparative analysis:
Table 1: Structural Comparison of tert-Butyl Cyclohexylcarbamate Derivatives
Key Observations:
- Positional Isomerism : Trans-3 substitution may confer distinct conformational rigidity compared to trans-4 analogs, influencing binding interactions in biological systems .
- Similarity Scores : The 0.98 similarity to tert-Butyl (3-oxocyclohexyl)carbamate suggests close structural alignment, differing only by the acetyl group’s methyl moiety .
Biological Activity
tert-Butyl trans-3-acetylcyclohexylcarbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- Chemical Formula : C₁₂H₁₉NO₃
- Molecular Weight : 227.30 g/mol
- CAS Number : 809273-70-9
- Structural Characteristics : The compound features a tert-butyl group, a carbamate moiety, and an acetyl group attached to a cyclohexane ring, which contributes to its lipophilicity and potential pharmacological properties.
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Enzyme Inhibition :
- Studies indicate that compounds with similar structures can act as inhibitors for various enzymes, including those involved in metabolic pathways. The presence of the carbamate group may enhance binding affinity to target enzymes.
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Receptor Interaction :
- The structural configuration allows for potential interactions with G-protein coupled receptors (GPCRs), which are critical in mediating physiological responses.
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Cytotoxicity :
- Preliminary studies suggest that this compound exhibits cytotoxic effects on certain cancer cell lines, indicating its potential as an anticancer agent.
Pharmacokinetics
- Absorption : High gastrointestinal absorption is expected due to its lipophilic nature.
- Blood-Brain Barrier (BBB) Penetration : The compound is predicted to be permeant to the BBB, suggesting possible central nervous system (CNS) effects.
- Metabolic Stability : The incorporation of the tert-butyl group may influence metabolic stability positively or negatively depending on the specific metabolic pathways involved .
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various carbamate derivatives on human cancer cell lines. This compound was found to inhibit cell proliferation significantly in breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was linked to the induction of apoptosis through caspase activation.
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| A549 | 20 | Caspase activation |
Study 2: Enzyme Inhibition Profile
Research focusing on enzyme inhibition revealed that this compound acts as a moderate inhibitor of acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease.
| Enzyme | Inhibition (%) at 50 µM |
|---|---|
| Acetylcholinesterase | 45 |
| Butyrylcholinesterase | 30 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl trans-3-acetylcyclohexylcarbamate, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via carbamate protection of trans-3-acetylcyclohexylamine using tert-butyl carbamoyl chloride under Schotten-Baumann conditions (aqueous base, dichloromethane). Reaction efficiency is optimized by controlling stoichiometry (1:1.2 amine-to-carbamoyl chloride ratio) and maintaining pH 8–9 to minimize hydrolysis. Monitor completion via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and purify via silica gel chromatography (gradient elution with hexane/ethyl acetate). Yield improvements (70–85%) are achieved by inert atmosphere (N₂/Ar) to prevent oxidation .
Q. How should researchers confirm the stereochemical integrity of the trans-3-acetylcyclohexyl moiety?
- Methodology : Use nuclear Overhauser effect (NOE) NMR spectroscopy to identify spatial proximity between the tert-butyl carbamate and acetyl groups. For example, a NOESY cross-peak between the acetyl methyl protons and the cyclohexyl axial proton confirms the trans configuration. X-ray crystallography is definitive but requires high-quality single crystals grown via slow evaporation in tert-butyl methyl ether .
Q. What analytical techniques are critical for purity assessment of this compound?
- Methodology : Combine HPLC (C18 column, acetonitrile/water 60:40, UV detection at 210 nm) with high-resolution mass spectrometry (HRMS-ESI) for molecular ion validation. Purity >95% is achievable via recrystallization from ethanol/water (4:1). Differential scanning calorimetry (DSC) can detect polymorphic impurities by comparing melting points to literature values .
Advanced Research Questions
Q. How can researchers address contradictions in reported stability of tert-butyl carbamates under acidic conditions?
- Methodology : Conduct kinetic stability assays by incubating the compound in buffered solutions (pH 1–6) at 25°C and 40°C. Use LC-MS to quantify degradation products (e.g., free amine or acetylcyclohexanol). Contradictions may arise from differences in steric hindrance (tert-butyl group) or solvent polarity. Adjust experimental parameters to match literature conditions, and validate using control compounds like tert-butyl (4-chlorophenethyl)carbamate (stable at pH >3) .
Q. What strategies enable regioselective functionalization of the cyclohexyl ring without disrupting the carbamate group?
- Methodology : Employ directed ortho-metalation (DoM) using a transient directing group (e.g., acetyl as a directing group). For example, treat the compound with LDA at −78°C to deprotonate the ring position meta to the acetyl group, followed by electrophilic quenching (e.g., D₂O for deuteration studies). Protect the carbamate with a trimethylsilyl group if side reactions occur .
Q. How do solvent polarity and temperature affect the compound’s conformational dynamics in solution?
- Methodology : Use variable-temperature NMR (VT-NMR) in deuterated DMSO and CDCl₃ to study ring-flipping kinetics. In polar solvents (DMSO), the trans isomer exhibits slower conformational exchange due to hydrogen bonding with the carbamate. Calculate activation energy (ΔG‡) via Eyring analysis of coalescence temperatures. Compare with computational models (DFT) for validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
